4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride
Overview
Description
“4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C15H16Cl3NO . It has a molecular weight of 332.65 .
Molecular Structure Analysis
The molecular structure of “4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride” consists of a piperidine ring attached to a dichloronaphthalene group via an ether linkage .Scientific Research Applications
Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a structural similarity with 4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, revealed significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and modifications in the nitrogen atom of benzamide substantially increased the activity, highlighting the potential of these compounds, including 4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, in the development of antidementia agents (Sugimoto et al., 1990).
Energy Expenditure Stimulation
Research on compounds structurally related to 4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, such as the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), has demonstrated their ability to increase energy expenditure in rats. These compounds, chemically distinct from amphetamines, showed a dose-related increase in resting oxygen consumption, suggesting potential applications in metabolic rate modulation and obesity treatment (Massicot et al., 1985).
Cardiovascular Effects
A study on 1-methyl-4-(1-naphthylvinyl)piperidine (B-120), which shares structural features with 4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, revealed dose-dependent decreases in blood pressure in cats, without altering cardiovascular responses to acetylcholine or vagal stimulation. This suggests a potential application of 4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride and related compounds in managing hypertension and protecting against organophosphate toxicity through calcium channel blockade (Henderson et al., 1988).
Metabolic Pathways and Drug Metabolism
Understanding the metabolic pathways of related compounds, such as R, S-1-(2-methoxyphenyl)-4-[3-(naphtha-1-yl-oxy)-2-hydroxypropyl]-piperazine (naftopidil), provides insights into the drug metabolism of 4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride. The major metabolic pathways involve hydroxylation and demethylation, followed by conjugation with beta-glucuronic acid, indicating potential pharmacokinetic behaviors and metabolism of 4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-(2,4-dichloronaphthalen-1-yl)oxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c16-13-9-14(17)15(12-4-2-1-3-11(12)13)19-10-5-7-18-8-6-10;/h1-4,9-10,18H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOMHHAJMBQHHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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